1,3-Bis(methylthio)propane
Overview
Description
1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound. This colorless liquid exhibits a pleasant yet pungent odor . It serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones .
Molecular Structure Analysis
The molecular formula of 1,3-Bis(methylthio)propane is C5H12S2 . The molecular weight is 136.279 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
1,3-Bis(methylthio)propane is a white liquid organic compound, with a stinging odor . It has a molecular weight of 136.279 .Scientific Research Applications
Synthesis of Various Compounds
- Application Summary: 1,3-Bis(methylthio)propane is a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones .
Synthesis of Deuterated Compounds
- Application Summary: 1,3-Bis(methylthio)propane can be employed as a precursor for the synthesis of deuterated compounds by facilitating the incorporation of deuterium atoms into the target molecule.
- Results or Outcomes: The use of 1,3-Bis(methylthio)propane in these syntheses results in the formation of deuterated compounds, which are valuable tools in various scientific studies, including NMR spectroscopy.
Preparation of Organosulfur Compounds
- Application Summary: 1,3-Bis(methylthio)propane finds application in the preparation of organosulfur compounds .
Oxidation Studies
- Application Summary: 1,3-Bis(methylthio)propane is used in oxidation studies, specifically in comparative experimental and theoretical studies on the oxidation of dithia compounds .
- Methods of Application: The compound is oxidized with different amounts of various oxidants such as hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, or potassium permanganate, and the amounts of oxidized substrates (sulfoxides and/or sulfones) are determined by NMR spectroscopy .
- Results or Outcomes: The results of these studies provide valuable insights into the oxidation mechanisms of dithia compounds and the influence of different oxidants on the oxidation process .
Synthesis of Bis Phenol A
- Application Summary: 1,3-Bis(methylthio)propane can replace methyl mercaptan gas as a co-catalyst in the production of Bis Phenol A .
- Methods of Application: The compound is used as a liquid co-catalyst, which is easier to handle and process than methylmercaptan gas .
- Results or Outcomes: The use of 1,3-Bis(methylthio)propane in the synthesis of Bis Phenol A simplifies the production process and improves safety due to its liquid form .
Gas Chromatography
- Application Summary: 1,3-Bis(methylthio)propane is used as a reference compound in gas chromatography .
- Methods of Application: The compound is used as a standard to calibrate the gas chromatograph and to identify unknown compounds based on their retention times .
- Results or Outcomes: The use of 1,3-Bis(methylthio)propane in gas chromatography helps in the accurate identification and quantification of compounds in a sample .
Safety And Hazards
1,3-Bis(methylthio)propane is highly flammable, irritant for eyes and toxic to aquatic life with long-lasting effects . It should be carefully handled and stored to preserve human health and the environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
properties
IUPAC Name |
1,3-bis(methylsulfanyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZDZCFZPMIBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179659 | |
Record name | Propane, 1,3-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methylthio)propane | |
CAS RN |
24949-35-7 | |
Record name | Propane, 1,3-bis(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,3-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DITHIAHEPTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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